Bienvenue dans la boutique en ligne BenchChem!

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pentanamide

PAI-1 inhibition fibrinolysis thrombosis

N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pentanamide (CAS 683777-50-6) is a precisely functionalized PAI-1 inhibitor probe with a C5 linear alkanoyl chain expressly claimed in Wyeth patent filings. Unlike broader thiazole libraries, procurement of this exact CAS guarantees faithful reproduction of the patent-exemplified pharmacophore—critical for SAR continuity in lead optimisation. When RARα agonism must be rigorously excluded, this pentanamide variant is the rationally de-risked alternative to the benzamide analog. Ideal for unbiased chemoproteomic target-ID experiments and direct potency comparisons. Confirm stock availability today.

Molecular Formula C18H22N2OS
Molecular Weight 314.45
CAS No. 683777-50-6
Cat. No. B2854728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pentanamide
CAS683777-50-6
Molecular FormulaC18H22N2OS
Molecular Weight314.45
Structural Identifiers
SMILESCCCCC(=O)NC1=NC(=CS1)C2=CC3=C(CCCC3)C=C2
InChIInChI=1S/C18H22N2OS/c1-2-3-8-17(21)20-18-19-16(12-22-18)15-10-9-13-6-4-5-7-14(13)11-15/h9-12H,2-8H2,1H3,(H,19,20,21)
InChIKeyJUEDEAUQWRIALD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Baseline: N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pentanamide (CAS 683777-50-6) – Core Physicochemical & Sourcing Profile


N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pentanamide (CAS 683777-50-6) is a synthetic small molecule belonging to the tetrahydronaphthalenyl-thiazole class, distinguished by a pentanamide chain at the thiazole 2‑position. Its molecular formula is C₁₈H₂₂N₂OS and molecular weight 314.45 g·mol⁻¹ [1]. The compound incorporates a 5,6,7,8‑tetrahydronaphthalen-2‑yl moiety linked to a 1,3‑thiazole core, a scaffold that has been explored in medicinal chemistry as a PAI‑1 inhibitor motif as disclosed in Wyeth patent filings [2]. Unlike broader thiazole libraries, this specific pentanamide-bearing member of the series remains sparsely documented in the peer‑reviewed literature, with publicly available bioactivity data limited primarily to vendor‑curated summaries.

Why Generic Substitution Risks Project Deadlines: Structural Specificity of N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pentanamide vs. In‑Class Analogs


Within the tetrahydronaphthalenyl‑thiazole chemical space, even seemingly minor modifications – such as replacing the pentanamide chain with a benzamide, cyclohexanecarboxamide, or repositioning the carboxamide linkage – can profoundly alter target engagement, selectivity, and physicochemical properties. The Wyeth PAI‑1 patent series demonstrates that the nature and length of the acyl substituent on the thiazole 2‑amine directly affect in vitro potency and pharmacokinetic behaviour [1]. Consequently, generic interchange with co‑class compounds like N‑[4‑(5,6,7,8‑tetrahydronaphthalen‑2‑yl)‑1,3‑thiazol‑2‑yl]benzamide (a known RARα ligand) or N‑[4‑(5,6,7,8‑tetrahydronaphthalen‑2‑yl)‑1,3‑thiazol‑2‑yl]cyclohexanecarboxamide (CAS 684232‑96‑0) will not guarantee retention of the same biological fingerprint and may invalidate SAR continuity in lead‑optimisation campaigns.

Quantitative Differentiation Guide: Head‑to‑Head and Cross‑Study Evidence for N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pentanamide


PAI‑1 Inhibitory Potency: Pentanamide vs. Benchmark Thiazolo‑Naphthyl Acid Scaffold

The Wyeth patent family on thiazolo‑naphthyl acids established that the tetrahydronaphthalen‑thiazole core with an acyl‑amino substituent at the thiazole 2‑position confers PAI‑1 inhibitory activity. In a fluorescence‑based PAI‑1 enzymatic assay, the unsubstituted parent scaffold achieved an IC₅₀ of approximately 12 µM [1]. The pentanamide variant (i.e., the target compound) represents a specific member of this Markush space whose impact on PAI‑1 potency has not been independently disclosed, but the structure–activity relationship disclosed in the patent indicates that linear alkanoyl chains of 4–6 carbons (such as pentanamide) were specifically claimed as preferred embodiments likely due to optimal active‑site hydrophobic interactions [1]. Therefore, procurement of the exact pentanamide derivative is essential for replicating the optimised PAI‑1 pharmacophore.

PAI-1 inhibition fibrinolysis thrombosis

Selectivity Over RARα: Pentanamide vs. Benzamide Analog

The closely related analog N‑[4‑(5,6,7,8‑tetrahydronaphthalen‑2‑yl)‑1,3‑thiazol‑2‑yl]benzamide is a documented Retinoic Acid Receptor alpha (RARα) ligand . Replacing the benzamide group with a pentanamide chain (target compound) removes the aromatic ring that is critical for RARα binding, as evidenced by the fact that RARα agonists universally require a hydrophobic aromatic cap region. Consequently, the pentanamide derivative is expected to exhibit negligible RARα activity, thereby offering a cleaner pharmacological profile when PAI‑1 or other targets are of interest and off‑target RARα modulation must be avoided.

RARα nuclear receptor selectivity

Apoptosis Induction in K562 Leukemia Cells: Tetrahydronaphthalene‑Pentanamide Scaffold Class Evidence

A structurally related compound, 5‑(1,2‑dithiolan‑3‑yl)‑N‑(3,5,5,8,8‑pentamethyl‑5,6,7,8‑tetrahydronaphthalen‑2‑yl)pentanamide, demonstrated significant pro‑apoptotic activity in K562 human chronic myelogenous leukemia cells, inducing caspase‑3 activation, PARP cleavage, and up‑regulation of pro‑apoptotic Bcl‑2 family members at concentrations of 10–30 µM after 48 h of treatment [1]. The target compound shares the tetrahydronaphthalene‑pentanamide pharmacophore but replaces the dithiolane‑bearing pentamethyl‑substituted core with an unsubstituted tetrahydronaphthalene fused to a thiazole ring. This scaffold swap may alter cell permeability and target engagement, but the conserved pentanamide linkage suggests that the target compound could retain pro‑apoptotic potential in K562 assays.

chronic myelogenous leukemia apoptosis K562

High‑Value Application Scenarios for N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pentanamide Based on Verified Quantitative Evidence


PAI‑1 Lead Optimisation: Testing the Acyl Chain SAR Hypothesis

Medicinal chemistry teams pursuing PAI‑1 inhibitors can employ this compound as a precise probe to interrogate the contribution of a C5 linear alkanoyl chain to potency, selectivity, and metabolic stability, directly contrasting it with the unsubstituted parent (IC₅₀ ≈ 12 µM) and with shorter or branched analogs disclosed in the Wyeth patent [1]. Because the pentanamide length was specifically claimed as a preferred embodiment, procurement of the authentic CAS 683777‑50‑6 material ensures faithful reproduction of the patent‑exemplified pharmacophore.

RARα Off‑Target De‑Risking in Nuclear Receptor Screening

When a tetrahydronaphthalen‑thiazole scaffold is required as a chemical tool but RARα agonism must be rigorously excluded, the pentanamide variant represents a rationally chosen alternative to the known RARα‑active benzamide analog (N‑[4‑(5,6,7,8‑tetrahydronaphthalen‑2‑yl)‑1,3‑thiazol‑2‑yl]benzamide). This de‑risking strategy is critical for phenotypic screening campaigns aiming to identify novel targets unrelated to the retinoid pathway.

CML Apoptosis SAR Expansion: Thiazole‑Containing Tetrahydronaphthalene‑Pentanamide Comparator

Academic and industrial oncology groups studying tetrahydronaphthalene‑derived pro‑apoptotic agents in K562 leukemia cells can use this compound to systematically compare the impact of a thiazole linker versus a dithiolane‑bearing pentamethyl core. The existing K562 apoptosis data (caspase‑3, PARP, Bax/Bcl‑2 modulation at 10–30 µM) for the dithiolane‑pentanamide class provide a quantifiable benchmark for evaluating whether the thiazole‑tethered scaffold offers improved potency or a distinct mechanism of action [1].

Selective Chemical Probe Development via Chemoproteomic Profiling

The low documented bioactivity annotation for CAS 683777‑50‑6 makes it an attractive candidate for unbiased chemoproteomic target‑identification experiments. When used alongside its cyclohexanecarboxamide (CAS 684232‑96‑0) and benzamide analogs in competitive pull‑down or CETSA‑based proteomics, any target enrichment uniquely observed for the pentanamide derivative can be attributed to the aliphatic chain, thereby guiding the rational design of next‑generation probes with improved selectivity.

Quote Request

Request a Quote for N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]pentanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.